An In-depth Technical Guide to Methyl 5-bromo-2-(trifluoromethyl)isonicotinate: Properties, Reactivity, and Applications
An In-depth Technical Guide to Methyl 5-bromo-2-(trifluoromethyl)isonicotinate: Properties, Reactivity, and Applications
Introduction: A Versatile Building Block in Modern Chemistry
Methyl 5-bromo-2-(trifluoromethyl)isonicotinate is a specialized heterocyclic compound that has emerged as a critical building block in the fields of drug discovery and agrochemical synthesis. Its structure, which combines a pyridine ring, a reactive bromine atom, an electron-withdrawing trifluoromethyl group, and a methyl ester, offers a unique constellation of chemical properties. The trifluoromethylpyridine (TFMP) scaffold is of particular importance; the strategic incorporation of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance crucial molecular properties.[1][2] These enhancements often include increased lipophilicity for better membrane penetration, improved metabolic stability by blocking potential sites of oxidation, and modulated electronic properties that can lead to stronger binding affinity with biological targets.[1][3]
This guide provides a comprehensive technical overview of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate, intended for researchers and scientists in organic synthesis and drug development. We will delve into its core chemical properties, spectroscopic signature, key reactive pathways, and the practical methodologies for its use in synthesis, all grounded in established chemical principles.
Physicochemical and Structural Properties
The fundamental identity and characteristics of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate are summarized below. While it is a stable compound under standard conditions, empirical data such as melting and boiling points are not widely reported, which is common for specialized, non-commodity chemical intermediates.[4][5]
| Property | Value | Source(s) |
| CAS Number | 1211589-41-1 | [4][5][6] |
| Molecular Formula | C₈H₅BrF₃NO₂ | [5][7][8] |
| Molecular Weight | 284.03 g/mol | [5][7][8] |
| IUPAC Name | methyl 5-bromo-2-(trifluoromethyl)pyridine-4-carboxylate | [7] |
| SMILES | COC(=O)C1=CC(=NC=C1Br)C(F)(F)F | [7] |
| MDL Number | MFCD16657895 | [5] |
| Physical State | Data not available; likely a solid at room temperature. | [4] |
| Storage | Store at room temperature. | [9][10] |
Molecular Structure:
Spectroscopic Characterization
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¹H NMR: The proton NMR spectrum is expected to be relatively simple. It should feature a singlet for the methyl ester protons (-OCH₃) around 3.9-4.1 ppm. Two singlets (or narrow doublets with a small H-H coupling) would appear in the aromatic region (typically 8.0-9.0 ppm) corresponding to the two protons on the pyridine ring.
-
¹³C NMR: The carbon spectrum will show distinct signals for the methyl ester carbon (~53 ppm), the ester carbonyl (~164 ppm), and the carbons of the pyridine ring (typically 120-150 ppm). The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling.
-
¹⁹F NMR: This is a key technique for fluorinated compounds. A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift provides confirmation of the electronic environment of the -CF₃ group.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands. A strong peak around 1720-1740 cm⁻¹ corresponds to the C=O stretching of the ester. Strong absorptions in the 1100-1300 cm⁻¹ region are indicative of C-F stretching vibrations from the trifluoromethyl group.
-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). Predicted mass-to-charge ratios for various adducts are available.[7]
Reactivity and Synthetic Utility
The synthetic value of Methyl 5-bromo-2-(trifluoromethyl)isonicotinate stems from its distinct reactive sites, which allow for sequential and regioselective modifications. This makes it an ideal scaffold for building molecular complexity in combinatorial chemistry and targeted synthesis programs.[9]
Overview of Reactive Sites
The molecule's reactivity is dominated by the C-Br bond at the 5-position and the methyl ester at the 4-position. The electron-deficient nature of the pyridine ring, amplified by the -CF₃ group, influences the reactivity of these sites.
Representative Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized representation. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates. [13][14]
-
Reaction Setup: To a dry, oven-baked flask equipped with a magnetic stir bar, add Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (1.0 eq.), the desired arylboronic acid (1.1-1.5 eq.), a palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos, 4-10 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (typically a 4:1 to 10:1 ratio), via syringe.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using an appropriate technique like LC-MS or TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired 5-aryl product.
The Buchwald-Hartwig amination is the premier method for forming C-N bonds, coupling aryl halides with a wide variety of primary and secondary amines. [15][16]This reaction is indispensable in medicinal chemistry for synthesizing arylamines, a common motif in pharmacologically active molecules. [17][18]Using this reaction, the bromine atom can be displaced to introduce diverse amine functionalities, enabling fine-tuning of a molecule's physicochemical and biological properties.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 5-broMo-2-(trifluoroMethyl)isonicotinate - Safety Data Sheet [chemicalbook.com]
- 5. Methyl 5-broMo-2-(trifluoroMethyl)isonicotinate | 1211589-41-1 [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. PubChemLite - Methyl 5-bromo-2-(trifluoromethyl)isonicotinate (C8H5BrF3NO2) [pubchemlite.lcsb.uni.lu]
- 8. 1211589-41-1 | Methyl 5-bromo-2-(trifluoromethyl)isonicotinate - Moldb [moldb.com]
- 9. Methyl 5-bromo-2-(trifluoromethyl)isonicotinate [myskinrecipes.com]
- 10. Methyl 5-bromo-2-(trifluoromethyl)isonicotinate - 羰基化合物 - 西典实验 [seedior.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. magritek.com [magritek.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]

Hypothetical Structure with Numbering
